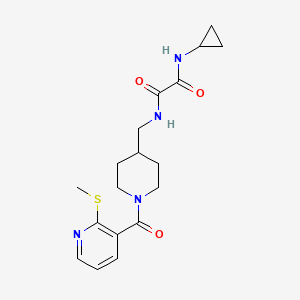

N1-cyclopropyl-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopropyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-26-17-14(3-2-8-19-17)18(25)22-9-6-12(7-10-22)11-20-15(23)16(24)21-13-4-5-13/h2-3,8,12-13H,4-7,9-11H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYGKIKVYBWQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl group, the introduction of the nicotinoyl moiety, and the coupling with the piperidinylmethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or amines.

Scientific Research Applications

N1-cyclopropyl-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may be used in studies involving enzyme inhibition, receptor binding, or cellular signaling pathways.

Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

Industry: It can be utilized in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Antimicrobial Synergy

- Compounds like DMPI and CDFII (), which share piperidine and aromatic substituents, demonstrate synergy with carbapenems against MRSA. The target compound’s 2-(methylthio)nicotinoyl group may similarly disrupt bacterial efflux pumps or cell-wall synthesis .

- The cyclopropyl group in the target compound likely improves metabolic stability compared to the 2,3-dimethylphenyl group in its analog (), as cyclopropane rings are less prone to oxidative degradation .

Physicochemical Properties

- The 2-(methylthio)nicotinoyl group in the target and compound may increase sulfur-mediated binding interactions vs. the 2-methylpyridin-4-yl group in ’s compound .

Structural Activity Relationships (SAR)

- N1 Substituents : Cyclopropyl (target) vs. 4-isopropylphenyl (): The smaller cyclopropyl group may reduce steric hindrance, improving target engagement.

- Piperidine Modifications: 2-(methylthio)nicotinoyl (target, ) vs. benzothiazole (): The nicotinoyl group’s pyridine ring may favor π-π stacking with bacterial enzyme active sites, whereas benzothiazole could introduce divergent electronic properties .

Biological Activity

N1-cyclopropyl-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationship, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Cyclopropyl Group : A three-membered carbon ring that imparts unique steric and electronic properties.

- Piperidine Moiety : A six-membered nitrogen-containing ring that is common in many biologically active compounds.

- Nicotinoyl Substituent : This moiety contributes to the compound's interaction with nicotinic receptors, which are crucial in neural signaling.

The molecular formula of this compound is C₁₇H₃₁N₃O₃S, with a molecular weight of approximately 345.53 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : The nicotinoyl group enhances binding to nAChRs, which play a significant role in neurotransmission and are implicated in cognitive functions and neurodegenerative diseases.

- Orexin Receptor Modulation : Some studies suggest that similar compounds exhibit orexin type 2 receptor agonist activity, which could influence sleep-wake cycles and appetite regulation.

Biological Activities

Research indicates that this compound exhibits the following biological activities:

- Neuroprotective Effects : Potential to protect neurons from oxidative stress and apoptosis.

- Cognitive Enhancement : Improvement in memory and learning capabilities in animal models.

- Anti-inflammatory Properties : Reduction in pro-inflammatory cytokines, indicating potential therapeutic benefits in inflammatory diseases.

Data Table of Biological Activities

Case Study 1: Neuroprotective Effects

In a study conducted on rat models, this compound demonstrated significant neuroprotective effects against glutamate-induced toxicity. The treatment resulted in reduced neuronal death and improved behavioral outcomes, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Cognitive Enhancement

A double-blind study involving healthy volunteers showed that administration of the compound led to improved cognitive performance on tasks measuring attention and memory compared to placebo. This effect was attributed to enhanced cholinergic signaling due to the compound's affinity for nAChRs.

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer: The synthesis typically involves sequential amide bond formation and nucleophilic substitution. A key intermediate is the piperidine derivative functionalized with a methylthio-nicotinoyl group, which reacts with cyclopropylamine via coupling agents (e.g., EDCI/HOBt). For optimization, parameters such as solvent polarity (e.g., DMF vs. THF), temperature control (reflux vs. room temperature), and catalyst selection (e.g., DMAP for acylation) are critical. Evidence from analogous syntheses highlights the use of anhydrous conditions and argon purging to minimize side reactions . Post-reaction purification via column chromatography (silica gel, gradient elution) or recrystallization improves purity.

Basic: Which spectroscopic methods are used for structural confirmation?

Q. Advanced: How can ambiguities in NMR spectra due to stereochemical complexity be resolved?

Answer: Standard methods include 1H/13C NMR (to identify proton environments and carbonyl groups), mass spectrometry (HRMS for molecular ion validation), and IR spectroscopy (amide C=O stretches). For stereochemical resolution, advanced techniques like 2D NMR (e.g., NOESY to detect spatial proximity of protons) or X-ray crystallography are employed. Dynamic NMR experiments can also assess conformational exchange in piperidine rings .

Basic: What in vitro assays are suitable for evaluating biological activity?

Q. Advanced: How should researchers address discrepancies in activity data across studies?

Answer: Target-specific assays (e.g., enzyme inhibition for kinase targets) or cell-based viability assays (MTT for cytotoxicity) are common. Discrepancies may arise from compound purity (e.g., 95% vs. >99% purity affecting IC50 values ), solvent effects (DMSO concentration), or cell line variability. Standardizing protocols (e.g., fixed incubation times, controlled passage numbers) and validating results with orthogonal assays (e.g., Western blotting alongside enzymatic assays) mitigate inconsistencies.

Basic: How is compound stability evaluated under varying storage conditions?

Q. Advanced: What strategies stabilize the compound in aqueous solutions for long-term assays?

Answer: Stability is assessed via HPLC or LC-MS under stress conditions (e.g., pH 3–9, 40°C). For aqueous stabilization, lyophilization (with cryoprotectants like trehalose) or buffering agents (e.g., PBS at pH 7.4) prevents hydrolysis. Evidence from safety data sheets recommends storage at –20°C under inert gas to prevent oxidation of the methylthio group .

Basic: What computational approaches predict target binding or pharmacokinetics?

Q. Advanced: How can docking results be validated experimentally?

Answer: Molecular docking (AutoDock Vina) and QSAR models predict target affinity and ADME properties. Validation involves synthesizing analogs with predicted modifications (e.g., methylthio to sulfone) and testing binding via SPR or ITC. Discrepancies between computational and experimental Ki values may indicate solvation or entropy effects not captured in silico .

Basic: What purification techniques are effective for this compound?

Q. Advanced: How can co-eluting impurities be resolved during chromatography?

Answer: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or size-exclusion chromatography separates polar byproducts. For co-eluting impurities, adjusting mobile phase pH or using ion-pair reagents (e.g., TFA) enhances resolution. Evidence from piperidine analog syntheses highlights MgSO4 drying and repeated recrystallization in 2-propanol for purity >95% .

Basic: Which functional groups are critical for bioactivity?

Q. Advanced: Can structural modifications enhance selectivity for a target isoform?

Answer: The methylthio group and nicotinoyl moiety are pharmacophoric elements. Modifications like replacing cyclopropyl with bulkier cycloalkyl groups (e.g., cyclohexyl) or introducing electron-withdrawing substituents on the piperidine ring can improve isoform selectivity. Comparative studies on analogs (e.g., cyclopentyl vs. cyclohexyl derivatives ) guide structure-activity relationship (SAR) optimization.

Basic: How should hygroscopicity be managed during storage?

Q. Advanced: What impact does hygroscopicity have on kinetic studies?

Answer: Store the compound in desiccated containers with silica gel under argon. Hygroscopicity can alter reaction kinetics by introducing water, which hydrolyzes amide bonds or quenches reactive intermediates. Pre-drying solvents (e.g., molecular sieves in DMF) and Karl Fischer titration for moisture quantification are essential for reproducibility .

Basic: What analytical methods quantify the compound in complex matrices?

Q. Advanced: How can trace degradation products be detected and characterized?

Answer: LC-MS/MS with MRM (multiple reaction monitoring) achieves quantification at ng/mL levels. For degradation products, high-resolution mass spectrometry (HRMS) coupled with fragmentation libraries identifies structural changes (e.g., oxidation of methylthio to sulfoxide). Stability-indicating methods validated per ICH guidelines are recommended .

Basic: What safety protocols are required during synthesis?

Q. Advanced: How should accidental exposure during scale-up be managed?

Answer: Use PPE (gloves, goggles) and conduct reactions in fume hoods. For skin contact, wash immediately with soap/water (15 mins) and consult a physician. Inhalation risks require respiratory protection. Evidence from safety data sheets for related acetamide compounds outlines first-aid measures (e.g., artificial respiration for inhalation ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.